2-(2,5-Dimethyloxolan-3-yl)acetic acid
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Overview
Description
2-(2,5-Dimethyloxolan-3-yl)acetic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of oxolane, featuring a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyloxolan-3-yl)acetic acid typically involves the reaction of 2,5-dimethyloxolane with acetic acid under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(2,5-Dimethyloxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The oxolane ring structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylfuran-3-yl)acetic acid
- 2-(2,5-Dimethylthiophene-3-yl)acetic acid
- 2-(2,5-Dimethylpyrrole-3-yl)acetic acid
Uniqueness
2-(2,5-Dimethyloxolan-3-yl)acetic acid is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2,5-dimethyloxolan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-3-7(4-8(9)10)6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGCWRJBXJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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